Species-Specific M4 Binding: Agonist-Independent Engagement in Higher Species vs. Agonist-Dependent Binding of First-Generation Probes
A critical differentiation of the compound's derived probe, [18F]12, is its agonist-independent specific binding in non-human primate (NHP) and human striatum. This contrasts with first-generation M4 PAM radioligands like [11C]MK-6884, whose high specific binding is contingent on the presence of an orthosteric agonist. This divergence stems directly from the SAR of the core 2-chloro-pyridin-4-amine scaffold [1].
| Evidence Dimension | Agonist (Carbachol) Requirement for High Specific Binding in Primate/Human M4-Rich Brain Regions |
|---|---|
| Target Compound Data | High specific binding in NHP and human striatum was achieved without carbachol pre-treatment [1]. |
| Comparator Or Baseline | [11C]MK-6884 and earlier M4 PAM scaffolds: High specific binding in primate tissue is only observed in the presence of a co-bound orthosteric agonist (carbachol) [1]. |
| Quantified Difference | Qualitative binary difference: Agonist-independent vs. agonist-dependent binding. |
| Conditions | In vitro autoradiography on non-human primate and post-mortem human brain sections. |
Why This Matters
Procurement decisions for imaging tool compounds must account for translational validity; agonist-independent binding simplifies experimental protocols and more reliably reflects M4 receptor density in vivo in higher species.
- [1] Haider A, Deng X, Mastromihalis O, et al. Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B. 2023; 13(1): 213-226. View Source
